1-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Description
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O4/c1-13-24-22(33-27-13)14-6-7-28-18(8-14)25-26-19(28)11-23-21(31)15-9-20(30)29(12-15)16-4-3-5-17(10-16)32-2/h3-8,10,15H,9,11-12H2,1-2H3,(H,23,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQUCPWWOFYGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide represents a complex molecular structure with potential biological activity, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components that contribute to its biological activity:
- 1,2,4-Oxadiazole : Known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
- Triazole : A heterocyclic compound that often exhibits antifungal and anticancer properties.
- Pyridine : Commonly found in various bioactive compounds, contributing to their interaction with biological targets.
Structural Formula
The structural formula can be summarized as follows:
Antitumor Activity
Recent studies have shown that derivatives of compounds containing oxadiazole and triazole moieties exhibit significant antitumor activity. For instance, a study conducted by the National Cancer Institute evaluated the cytotoxic effects of various triazolo derivatives against multiple cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively across different types of cancers, including breast and lung cancers .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole structures have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- Modulation of Signal Transduction Pathways : The interaction with specific receptors or enzymes can lead to downstream effects that alter cellular signaling pathways critical for tumor growth and survival .
Case Studies
- Study on Anticancer Activity :
- Mechanism-Based Approaches :
Comparative Biological Activity
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. The incorporation of the oxadiazole moiety into the compound enhances its bioactivity against various cancer cell lines. For instance, derivatives containing the oxadiazole scaffold have been reported to exhibit significant cytotoxic effects against leukemia and breast cancer cell lines .
Case Study : A study demonstrated that compounds derived from 1,3,4-oxadiazoles showed promising activity against multiple cancer types. One derivative exhibited over 90% inhibition in T-47 D breast cancer cells .
Antimicrobial Properties
The compound also shows potential antimicrobial activity. The 1,3,4-oxadiazole framework is known for its effectiveness against bacterial and fungal pathogens. Various derivatives have been synthesized and tested for their efficacy in inhibiting microbial growth .
Case Study : Research indicates that specific derivatives of oxadiazoles possess broad-spectrum antimicrobial properties, making them suitable candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing the triazolo-pyridine structure have been documented in literature. These compounds may inhibit pathways involved in inflammation, presenting opportunities for treating inflammatory diseases .
Synthetic Methodologies
The synthesis of 1-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide involves multi-step reactions that typically include:
- Formation of the Oxadiazole Ring : Utilizing acylhydrazides and isocyanates under mild conditions.
- Triazole Formation : Employing cyclization reactions to create the triazolo-pyridine structure.
- Final Coupling Reactions : Connecting various moieties to achieve the final compound.
Table 2: Synthetic Pathways Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Oxadiazole Synthesis | Cyclization | Acylhydrazides + Isocyanates |
| Triazolo-Pyridine Formation | Cyclization | Appropriate cyclization agents |
| Final Coupling | Coupling | Coupling reagents (e.g., T3P) |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
Triazolo-Pyridine Derivatives
- Compound from : 1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide shares the triazolo-pyridine core and oxadiazole substituent. However, it replaces the pyrrolidine-5-oxo-carboxamide with an indazole-3-carboxamide.
- Compound 60 () : Features a benzo[b]oxazolo[3,4-d][1,4]oxazine core instead of triazolo-pyridine but retains the 3-methyl-1,2,4-oxadiazole-pyridine motif. The benzo-oxazolo-oxazine system introduces rigidity, which may influence target binding kinetics .
Pyrazole and Pyrimidine Derivatives
- Compounds 3a–3e (): These pyrazole-4-carboxamides lack the triazolo-pyridine core but share carboxamide and halogen substituents (e.g., chloro, cyano). Their simpler structures yield lower molecular weights (403–437 g/mol) compared to the target compound (estimated ~500 g/mol). Chloro substituents enhance lipophilicity, while methoxy groups in the target compound may improve solubility .
- Compound from : 5-methyl-N-(pyridin-3-yl)-7-(2,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide replaces pyridine with pyrimidine.
Substituent Effects
- Oxadiazole vs. Tetrazole : highlights tetrazoles as bioisosteres for carboxylic acids due to similar pKa and hydrogen-bonding capacity. The target’s oxadiazole group may serve a similar role but with greater metabolic stability .
- Carboxamide Variations : The pyrrolidine-5-oxo-carboxamide in the target compound introduces a cyclic amide, contrasting with linear carboxamides in and . Cyclic systems often enhance conformational restraint, improving target selectivity .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Bioisosteric Replacements : The oxadiazole in the target compound may mimic carboxylic acids (like tetrazoles in ), enhancing membrane permeability while avoiding ionization .
- Solubility vs. Lipophilicity: The methoxyphenyl and pyrrolidine-5-oxo groups likely improve aqueous solubility compared to chloro- or cyano-substituted analogs in , which prioritize lipophilicity for membrane penetration .
- Synthetic Feasibility : EDCI/HOBt-mediated coupling () is scalable for derivatives, though yields for complex triazolo-pyridines (e.g., ) may be lower (~45–70%) .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
The compound is synthesized via multi-step reactions. Key steps include coupling the oxadiazole-triazolopyridine moiety with the pyrrolidone-carboxamide group. A typical procedure involves:
- Solvent and base selection : Use dimethylformamide (DMF) with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution or coupling reactions .
- Reaction monitoring : Thin-layer chromatography (TLC) and spectroscopic methods (e.g., NMR, IR) confirm intermediate and final product formation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are optimal for structural characterization?
- 1H/13C NMR : Resolves aromatic protons, methoxy groups, and heterocyclic backbone signals. For example, methoxy protons appear as singlets at ~3.8 ppm, while pyrrolidone carbonyl carbons resonate at ~170 ppm .
- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and oxadiazole/triazole ring vibrations (~1500–1600 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize variables like temperature, solvent ratio, and catalyst loading .
- Catalyst screening : Ytterbium triflate (Yb(OTf)₃) enhances reaction efficiency in heterocyclic couplings, as demonstrated in similar oxadiazole-triazole systems .
- Continuous-flow chemistry : Reduces side reactions and improves scalability, as shown in analogous triazole syntheses .
Q. What strategies address contradictions in reported biological activity data?
- Replicate assays : Use standardized cell lines (e.g., HEK293, HeLa) and controls to minimize variability .
- Purity validation : High-performance liquid chromatography (HPLC) ensures >98% purity to exclude impurities as confounding factors .
- Structural analogs : Compare bioactivity with derivatives (e.g., oxazole/thiadiazole variants) to identify critical pharmacophores .
Q. How can structure-activity relationships (SAR) be systematically evaluated?
- Analog synthesis : Modify substituents (e.g., methoxy groups, oxadiazole methylation) and test activity in enzymatic assays (e.g., kinase inhibition) .
- Computational docking : Use AutoDock or Schrödinger Suite to predict binding modes with targets (e.g., ATP-binding pockets) .
- Pharmacokinetic profiling : Assess logP, solubility, and metabolic stability to correlate structural features with ADME properties .
Q. What computational methods predict target interactions and selectivity?
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100-ns trajectories to identify key binding residues .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes for substituent modifications (e.g., methyl vs. chloro groups) .
- Comparative analysis : Benchmark against known inhibitors (e.g., mubritinib’s oxazole scaffold) to infer selectivity .
Q. How to design stability studies under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Pyrrolidone and oxadiazole moieties are prone to hydrolysis at extreme pH .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
- Light sensitivity : Conduct photostability tests under ICH guidelines (e.g., 1.2 million lux-hours) to assess structural integrity .
Q. How can spectral data ambiguities (e.g., overlapping NMR signals) be resolved?
- 2D NMR techniques : HSQC and HMBC correlate protons with carbons to assign complex aromatic/heterocyclic signals .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns .
- X-ray crystallography : Resolve absolute configuration for chiral centers, if applicable .
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